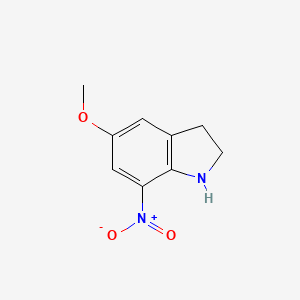
5-Methoxy-7-nitro-indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-nitro-indoline is a chemical compound . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of indole derivatives, which includes this compound, often involves the condensation of Fischer bases with o hydroxyaromatic aldehydes . A new spiropyran containing a cationic 3Н-indolium substituent and methoxy groups at positions 5 and 5” of the indoline cycles was synthesized .Molecular Structure Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The construction of indoles as a moiety in selected alkaloids has been highlighted .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrroloquinolines : 5-Methoxy-7-nitro-indoline derivatives are used in the synthesis of pyrroloquinolines, key components in the total syntheses of various complex molecules, such as Damirones, Batzelline C, and Makaluvamines (Roberts, Joule, Bros, & Álvarez, 1997).
Characterization as Inhibitors : Certain derivatives of this compound, like ES936, have been characterized as mechanism-based inhibitors for enzymes like NAD(P)H:quinone oxidoreductase 1, suggesting their potential in biochemical research and drug development (Winski, Faig, Bianchet, Siegel, Swann, Fung, Duncan, Moody, Amzel, & Ross, 2001).
Biological and Pharmacological Applications
Anticancer Potential : Some this compound derivatives show significant cytotoxicity against various cancer cell lines, making them of interest in cancer research and therapy development (Atwell, Milbank, Wilson, Hogg, & Denny, 1999).
Inhibition of ATPases : Research on analogs of this compound, like the trifluoromethyl and pentafluorosulfanyl indole inhibitors, suggests their role in inhibiting enzymes like the AAA ATPase p97, which is relevant in understanding cellular processes and disease mechanisms (Alverez, Arkin, Bulfer, Colombo, Kovaliov, Laporte, Lim, Liang, Moore, Neitz, Yan, Yue, Huryn, & Wipf, 2015).
Radioprotective Effectiveness : Certain derivatives of this compound have been studied for their radioprotective efficiency, highlighting their potential in radiobiology and cancer treatment (Korovkina, Chernov, Vinograd, Petrunin, & Suvorov, 1986).
Receptor Binding Studies : Studies have utilized derivatives of this compound to map melatonin receptors, providing insights into receptor binding and function, which is crucial for drug discovery (Faust, Garratt, Jones, Yeh, Tsotinis, Panoussopoulou, Calogeropoulou, Teh, & Sugden, 2000).
Potential in Photophysics : Research into the photophysics of similar compounds like 5-Methoxyindole suggests potential applications in understanding light-induced chemical processes, relevant in fields like photochemistry (Hershberger & Lumry, 1976).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methoxy-7-nitro-indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . As a derivative of indole, this compound may share similar interactions.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that this compound may share some of these effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methoxy-7-nitro-indoline are largely determined by its indole scaffold, which is found in many important synthetic drug molecules . This scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-methoxy-7-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h4-5,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTZDNBIPMEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-imidazo[1,5-a]indol-9-one](/img/structure/B2715751.png)
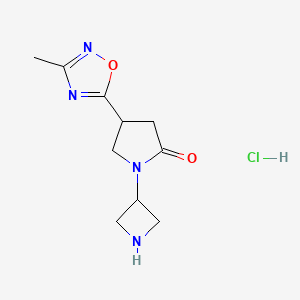
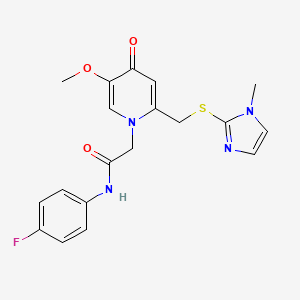
![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)
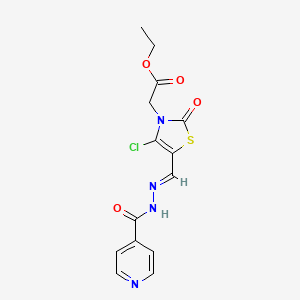
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)
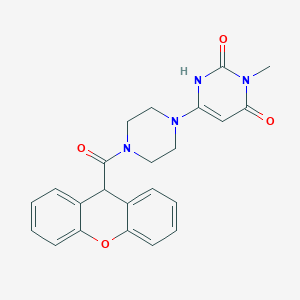


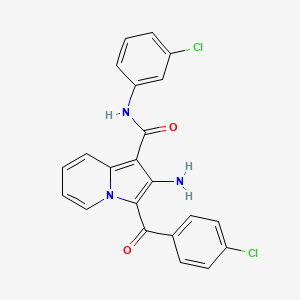
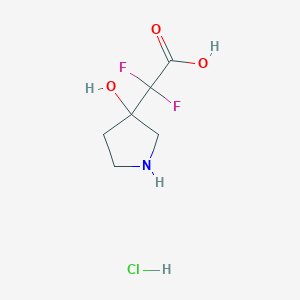
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
